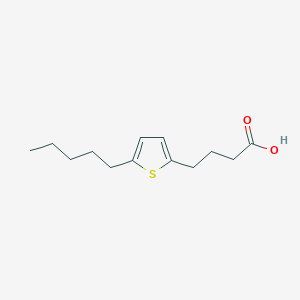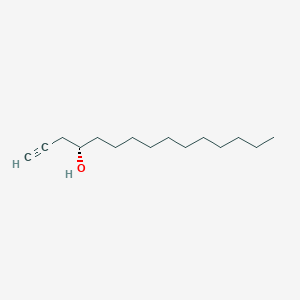
(S)-pentadec-1-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-pentadec-1-yn-4-ol is an organic compound characterized by a long carbon chain with a terminal alkyne group and a hydroxyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pentadec-1-yn-4-ol typically involves the use of stereoselective methods to ensure the correct configuration of the hydroxyl group. One common approach is the asymmetric reduction of a suitable precursor, such as a ketone or an alkyne, using chiral catalysts or reagents. For example, the reduction of pentadec-1-yne-4-one with a chiral reducing agent can yield this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production. The choice of catalysts, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-pentadec-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Pentadec-1-yne-4-one or pentadec-1-yne-4-oic acid.
Reduction: Pentadec-1-en-4-ol or pentadecane.
Substitution: Pentadec-1-yn-4-chloride or pentadec-1-yn-4-bromide.
Scientific Research Applications
(S)-pentadec-1-yn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (S)-pentadec-1-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions or undergo cycloaddition reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-pentadec-1-yn-4-ol: The enantiomer of (S)-pentadec-1-yn-4-ol, with similar chemical properties but different biological activity.
Pentadec-1-yn-4-one: A ketone derivative with different reactivity and applications.
Pentadec-1-yn-4-oic acid: A carboxylic acid derivative with distinct chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemical specificity makes it a valuable compound for research and industrial applications, where enantiomeric purity is crucial.
Properties
Molecular Formula |
C15H28O |
|---|---|
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(4S)-pentadec-1-yn-4-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h2,15-16H,3,5-14H2,1H3/t15-/m1/s1 |
InChI Key |
RTOSBUGIFPEVLJ-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC#C)O |
Canonical SMILES |
CCCCCCCCCCCC(CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
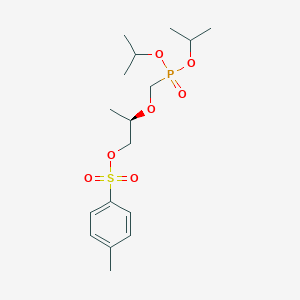
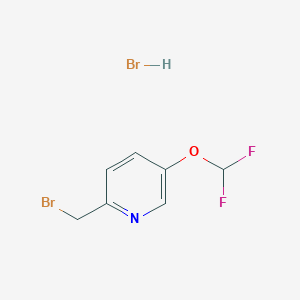
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
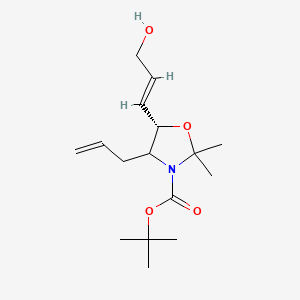
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
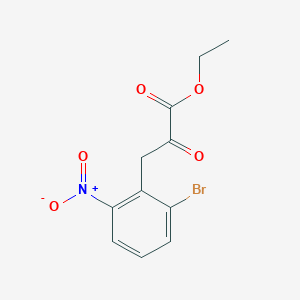
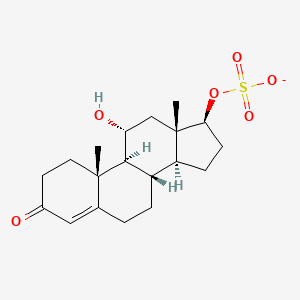
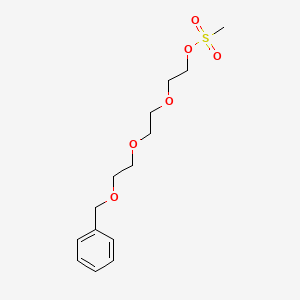
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)


